molecular formula C17H21IN2 B149288 Pinaflavol CAS No. 3785-01-1

Pinaflavol

Cat. No. B149288
CAS RN: 3785-01-1
M. Wt: 380.27 g/mol
InChI Key: AMAXNNVXIBDEMV-UHFFFAOYSA-M
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Description

Pinaflavol is a unique flavonoid found in pine needles. It has been extensively studied for its bioactive properties. It has been used in the sensitization of photographic emulsions .

Scientific Research Applications

Inflammation and Bone Resorption

Theaflavins, polyphenols found in black tea, have demonstrated potential in reducing inflammation and bone resorption. A study by Wu et al. (2018) showed that topical application of theaflavins significantly inhibited alveolar bone loss and reduced inflammatory cell infiltration in periodontitis in rats, suggesting their therapeutic potential in treating periodontal disease (Wu et al., 2018).

Antioxidant and Anticancer Properties

Theaflavins have been identified as having superior antioxidant and anticancer properties. Rajan et al. (2015) emphasized the importance of these compounds in phytonanotechnology, with potential applications in treating various diseases including cancer (Rajan et al., 2015).

Diabetes and Glucose Metabolism

Gothandam et al. (2019) investigated the effects of theaflavins on carbohydrate metabolism in diabetic rats, finding that they ameliorated biochemical alterations associated with diabetes through their antioxidant activity (Gothandam et al., 2019).

Airway Mucous Hypersecretion

In a study on rats, Wu et al. (2012) found that theaflavins inhibited airway mucous hypersecretion induced by cigarette smoke, suggesting their potential use in treating chronic airway inflammation (Wu et al., 2012).

Nutrigenomics

Evans et al. (2006) explored the impact of theaflavins on gene expression related to inflammation, indicating their role in the prevention of diseases associated with inflammation, such as arthritis and cancer (Evans et al., 2006).

Bovine Lactoferrin Interaction

Wang et al. (2020) studied the effects of theaflavins on bovine lactoferrin, observing changes in its structure and functionality, which could have implications for nutritional science (Wang et al., 2020).

Metabolic Toxin Detoxification

Zhang et al. (2020) demonstrated that theaflavins could detoxify metabolic toxins like ammonia and methylglyoxal in the intestinal tract of mice, suggesting a potential role in metabolic health (Zhang et al., 2020).

Energy Metabolism

Kudo et al. (2015) found that a single oral administration of theaflavins increased energy expenditure and the expression of metabolic genes in mice, pointing to potential benefits in metabolic disorders (Kudo et al., 2015).

Anti-Inflammatory and STAT-1 Modulation

Cai et al. (2006) demonstrated that theaflavin reduced cerebral ischemia injury in rats through anti-inflammatory effects and modulation of STAT-1, a signaling protein (Cai et al., 2006).

Lung Tumorigenesis Inhibition

Yang et al. (1997) explored the inhibitory effects of theaflavins on lung tumorigenesis, finding significant reductions in tumor proliferation and volume, suggesting anti-carcinogenic properties (Yang et al., 1997).

Antinociceptive and Anti-inflammatory Effects

Ojewole (2005) investigated the antinociceptive and anti-inflammatory effects of Bryophyllum pinnatum, which contains theaflavins, indicating their potential in pain and inflammation management (Ojewole, 2005).

properties

IUPAC Name

4-[(E)-2-(1-ethylpyridin-1-ium-2-yl)ethenyl]-N,N-dimethylaniline;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N2.HI/c1-4-19-14-6-5-7-17(19)13-10-15-8-11-16(12-9-15)18(2)3;/h5-14H,4H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMAXNNVXIBDEMV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)N(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

42457-53-4 (Parent)
Record name Pinaflavol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003785011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

380.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Daspei

CAS RN

3785-01-1
Record name Pyridinium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-ethyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3785-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pinaflavol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003785011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridinium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-ethyl-, iodide (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [2-[p-(dimethylamino)styryl]ethylpyridinium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.136
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
85
Citations
D Lppo-Cramer - 1923 - pubs.rsc.org
… , ethylcyanine and pinaflavol in the presence … pinaflavol (nitrate or bromide) with ammonium bromide and acetic acid, and then dried. Metol or amidol may be used instead of pinaflavol …
Number of citations: 0 pubs.rsc.org
K Chowdhury, C Bose - Indian Journal of Physics - arxiv.iacs.res.in
The paper deals with the ultra-violet absorption of a lart (e iminber of fluorescent d}^ estnff solvents, namely, sucHiiyl eosin, pinakryplol yellow in glycerine, acriflavine in alcohol, …
Number of citations: 2 arxiv.iacs.res.in
H Zocher - Transactions of the Faraday Society, 1939 - pubs.rsc.org
… Pinakryptole yellow and pinaflavol show the same behaviour. …
Number of citations: 9 pubs.rsc.org
L Vegard, L IIARANG - Nature, 1932 - ngfweb.no
… grams from the red parts were obtained during the years 1923—1926l and the «second green line» and a few other lines were obtained in 1926 on a plate sensitized with pinaflavol.г …
Number of citations: 4 www.ngfweb.no
BH Carroll - JOSA, 1926 - opg.optica.org
… The combination of pinaflavol and pinacyanol gives the most uniform sensitivity which has … entirely eliminated by the pinaflavol. It may be noted that pinaflavol is entirely unsatisfactory …
Number of citations: 4 opg.optica.org
BH Carroll, D Hubbard - Journal of the Society of Motion …, 1932 - ieeexplore.ieee.org
… Experimentally, we found that the sensitivity of the emulsions containing pinaflavol fell off at the … We cannot say positively whether pinaflavol also has the decrease of sensitivity with …
Number of citations: 1 ieeexplore.ieee.org
K Choudhuri - Indian Journal of Physics - arxiv.iacs.res.in
The variation of the polarisntion of f1uorescclIce of the dyestuffs with the chuuge of (1) the" iscosity of the solutioll,(2) the ternperatnre of the solution and ell the concentration of the …
Number of citations: 2 arxiv.iacs.res.in
T TAKAHASHI - Reports, 1964
Number of citations: 0
SE Sheppard, RH Lambert - Journal of the Franklin Institute, 1927 - Pergamon
Number of citations: 3
A Steigmann - Scientific Photography: Proceedings. Sponsored by the …, 1962 - Macmillan
Number of citations: 0

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